Benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-
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Overview
Description
Benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- is a complex organic compound with the molecular formula C29H23N3O4. This compound is known for its unique structure, which includes a benzoic acid moiety linked to a fluorenylmethoxycarbonyl (Fmoc) group through a methylamino linkage. The Fmoc group is commonly used in peptide synthesis as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- typically involves the protection of the amino group with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method. The protected amino acid is then reacted with sodium azide (NaN3) to form the Fmoc amino acid azide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and reaction steps but utilizes industrial-grade reagents and equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the Fmoc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Piperidine is often used to remove the Fmoc group.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can regenerate the free amine.
Scientific Research Applications
Benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation and is removed under basic conditions to reveal the free amine for further reactions. This protection-deprotection cycle is crucial for the stepwise synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-[2-[4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenyl]diazenyl]
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
Benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- is unique due to its specific structure, which combines the properties of benzoic acid and the Fmoc group. This combination allows it to serve as an effective protecting group in peptide synthesis, offering stability and ease of removal compared to other protecting groups .
Properties
IUPAC Name |
4-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22(13-24-16-11-9-15(10-12-16)23(26)27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21,24H,13-14H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPABEUUJCXVKCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CNC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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